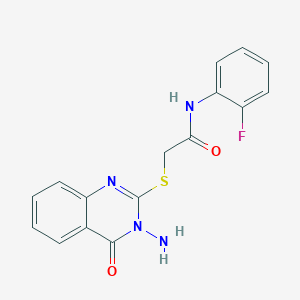![molecular formula C21H26N2O B299546 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299546.png)
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B cell receptor (BCR) signaling. Inhibition of BTK has been shown to be effective in treating various B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
作用機序
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide selectively inhibits BTK, a key signaling molecule in the BCR pathway. BTK is involved in the activation of various downstream signaling pathways, including the NF-κB and PI3K/AKT pathways, which are critical for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to the suppression of these pathways, resulting in the induction of apoptosis in B cell malignancies.
Biochemical and physiological effects:
This compound has been shown to have potent anti-cancer activity in preclinical models. In addition to its effects on BCR signaling, this compound has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T cell signaling. This compound has also been shown to modulate the activity of immune cells, such as macrophages and natural killer cells.
実験室実験の利点と制限
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several advantages as a research tool. It is a highly selective inhibitor of BTK, which reduces the potential for off-target effects. This compound has also been shown to be effective in preclinical models of various B cell malignancies, making it a useful tool for studying the role of BTK in these diseases. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cellular compartments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide. One area of interest is the development of combination therapies that include this compound. This compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. Another area of interest is the study of the effects of this compound on the immune system. This compound has been shown to modulate the activity of immune cells, and further research in this area could lead to the development of novel immunotherapeutic approaches. Finally, the safety and efficacy of this compound in clinical trials will need to be further evaluated to determine its potential as a therapeutic agent for B cell malignancies.
合成法
The synthesis of 4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves several steps, including the preparation of the pyrrolidine intermediate, the coupling of the pyrrolidine with the benzamide, and the final tert-butyl protection. The synthesis of this compound has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
科学的研究の応用
4-tert-butyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B cell malignancies. In a study published in Cancer Research, this compound was found to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in Blood showed that this compound was effective in inhibiting the growth of MCL cells in vitro and in vivo. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
特性
分子式 |
C21H26N2O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
4-tert-butyl-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-11-9-16(10-12-17)20(24)22-18-7-6-8-19(15-18)23-13-4-5-14-23/h6-12,15H,4-5,13-14H2,1-3H3,(H,22,24) |
InChIキー |
NPYOBJBWJOGNBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N3CCCC3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)


![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)





![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)

